molecular formula C15H26N2O6 B1443847 2-Boc-2,7-diazaspiro[4.5]decane oxalate CAS No. 1706436-59-0

2-Boc-2,7-diazaspiro[4.5]decane oxalate

Cat. No.: B1443847
CAS No.: 1706436-59-0
M. Wt: 330.38 g/mol
InChI Key: FXIIOROVJSTREN-UHFFFAOYSA-N
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Description

2-Boc-2,7-diazaspiro[4.5]decane oxalate is a useful research compound. Its molecular formula is C15H26N2O6 and its molecular weight is 330.38 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photocatalysis and Material Science

In material science, compounds like (BiO)2CO3, known for their photocatalytic properties, have been extensively studied. Researchers like Ni et al. (2016) delve into the fabrication, modification, and applications of BOC-based photocatalysts, emphasizing their role in healthcare, photocatalysis, sensors, and supercapacitors. This exploration suggests a potential area where 2-Boc-2,7-diazaspiro[4.5]decane oxalate could contribute, particularly if it possesses similar photocatalytic or electrochemical properties (Ni et al., 2016).

Medical Diagnostics and Treatment

The medical field has seen the application of boron-dipyrrin platform derivatives, known as BODIPY, in diagnostics and treatment. Studies by Marfin et al. (2017) illustrate the versatility of BODIPY in medical diagnostics, antimicrobial activity, and as a component in drug carriers, highlighting the potential for compounds like this compound to be utilized in similar biomedical applications (Marfin et al., 2017).

Boron Compounds in Chemotherapy

Boron-containing compounds have expanded from their initial use as antiseptics to roles in chemotherapy and diagnostics. The review by Soriano-Ursúa et al. (2014) discusses the chemico-biological properties of boron compounds and their burgeoning potential in prevention, diagnosis, and therapy, suggesting an avenue for the application of complex boron-containing molecules like this compound in medicinal chemistry (Soriano-Ursúa et al., 2014).

Energy Storage Materials

Transition metal oxalates have been investigated for their use in energy storage. The comprehensive review by Yeoh et al. (2018) on the application of transition metal oxalates in energy storage devices underscores the importance of exploring new materials, such as this compound, for their potential roles in lithium-ion batteries, supercapacitors, and other energy-related applications (Yeoh et al., 2018).

Properties

IUPAC Name

tert-butyl 2,9-diazaspiro[4.5]decane-2-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.C2H2O4/c1-12(2,3)17-11(16)15-8-6-13(10-15)5-4-7-14-9-13;3-1(4)2(5)6/h14H,4-10H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIIOROVJSTREN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCCNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523606-54-3
Record name 2,7-Diazaspiro[4.5]decane-2-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523606-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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